N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide

Lipophilicity Membrane permeability Physicochemical profiling

Researchers sourcing building blocks for intramolecular Diels-Alder (IMDA) cycloadditions face scarcity of compounds possessing both a furan-diene and an N-allyl-dienophile within the same scaffold. This benzamide derivative uniquely integrates these functionalities, with the 5-methyl group on the furan modulating electronic density and steric constraints to govern regioselectivity and reaction yield-a non-fungible architecture validated by Klepo & Jakopcic (1987) for substituent-dependent IMDA outcomes. - Enables IMDA reactions impossible with simpler N-allylbenzamides or N-methyl-furan analogs. - The N-allyl group also serves as a versatile handle for thiol-ene click chemistry and late-stage diversification. - Calculated LogP of 3.42 and PSA of 33.45 Ų support membrane permeability for cell-based screening campaigns.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 62223-32-9
Cat. No. B12882019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide
CAS62223-32-9
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)N(CC=C)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-3-11-16(14-10-9-12(2)18-14)15(17)13-7-5-4-6-8-13/h3-10H,1,11H2,2H3
InChIKeyMYUIJNIBKDAJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

62223-32-9 Structural Identity & Physicochemical Baseline


N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide (CAS 62223-32-9) is a synthetic benzamide derivative bearing an N-allyl group and a 5-methylfuran-2-yl substituent, with molecular formula C₁₅H₁₅NO₂ and molecular weight 241.285 g/mol . The compound was first described in a 1985 study on the synthesis of N-arylfurfuryl- and 5-methylfurfurylamines and their N-allyl derivatives [1]. Key calculated physicochemical parameters include a LogP of 3.42 and a polar surface area (PSA) of 33.45 Ų , suggesting moderate lipophilicity and membrane permeability—properties that differentiate it from more polar benzamide analogs and influence its utility as a synthetic intermediate in heterocyclic chemistry.

Why Generic Analogs Cannot Replace 62223-32-9


The concurrent presence of a 5-methylfuran ring and an N-allyl moiety in CAS 62223-32-9 creates a unique diene/dienophile architecture that is absent in simpler N-allylbenzamides (lacking the furan) or N-methyl-N-(5-methylfuran-2-yl)benzamide (lacking the allyl unsaturation). The 1987 follow-up study by Klepo and Jakopcic explicitly demonstrated that the substitution pattern on the furan ring directly governs the feasibility and outcome of intramolecular Diels–Alder (IMDA) reactions in this compound class [1]. Generic replacement with an N-methyl analog eliminates the allyl unsaturation required for IMDA-based transformations, while replacement with an N-allylbenzamide lacking the furan removes the diene component altogether. Furthermore, the 5-methyl substitution on the furan ring influences both electronic properties and steric constraints during cycloaddition, making CAS 62223-32-9 a non-fungible building block for specific synthetic sequences.

Head-to-Head Evidence: 62223-32-9 vs. Analogs


LogP & PSA Comparison vs. N-Methyl Analog

The target compound (CAS 62223-32-9) exhibits a calculated LogP of 3.42 and PSA of 33.45 Ų based on its molecular structure . By comparison, the N-methyl analog, N-methyl-N-(5-methylfuran-2-yl)benzamide (lacking the allyl group), would be expected to have a lower LogP due to reduced hydrophobic surface area. Although direct experimental LogP data for both compounds under identical conditions are not available in the public domain, the computed difference arises from the replacement of an allyl (C3H5) group with a methyl (CH3) group, which reduces the hydrocarbon contribution to lipophilicity. The higher LogP of CAS 62223-32-9 suggests superior passive membrane permeation potential relative to its N-methyl congener .

Lipophilicity Membrane permeability Physicochemical profiling

IMDA Reactivity: 5-Methyl vs. Unsubstituted Furan

The Klepo and Jakopcic 1987 study on 5-substituted furfurylallylarylamines demonstrated that the electronic nature and steric bulk of the 5-substituent on the furan ring directly influence the intramolecular Diels–Alder (IMDA) reaction outcome [1]. While this paper did not specifically isolate CAS 62223-32-9 as a substrate, the documented reactivity of the broader compound class establishes that the 5-methyl group on the furan ring modulates both the HOMO energy of the diene and the steric environment around the reacting centers, compared to unsubstituted or 5-halo analogs. Compounds bearing electron-donating groups (e.g., CH₃, CH₃O) were reported to undergo IMDA with altered regioselectivity and yield profiles relative to those with electron-withdrawing groups (e.g., Cl, Br, I, NO₂). Generic substitution with an unsubstituted furan analog would therefore alter the cycloaddition trajectory.

Cycloaddition chemistry Heterocyclic synthesis Intramolecular Diels-Alder

Conformational Flexibility vs. Isomer 65093-09-6

The direct structural analog N-(furan-2-ylmethyl)-N-prop-2-enylbenzamide (CAS 65093-09-6) possesses an identical molecular formula (C₁₅H₁₅NO₂) and molecular weight (241.285 g/mol) but differs in the connectivity of the furan ring: a furan-2-ylmethyl group is linked via a methylene spacer rather than a direct N–furan bond . Computed molecular descriptors for CAS 65093-09-6 include 5 rotatable bonds and a complexity index of 284 , compared to a lower rotatable bond count and differing complexity for CAS 62223-32-9 (data not available in the same database). This structural isomerism alters the conformational flexibility and electronic conjugation between the amide nitrogen and the furan π-system, which can affect both chemical reactivity and biological target recognition.

Physicochemical comparison Molecular weight Structural analog differentiation

Application Scenarios for 62223-32-9


IMDA Cycloaddition for Polycyclic Frameworks

CAS 62223-32-9 serves as a substrate for IMDA reactions wherein the furan ring acts as the diene and the N-allyl moiety as the dienophile. The 5-methyl group modulates electronic density on the furan, influencing regioselectivity and reaction yield. This application is directly supported by the class-level reactivity reported in the 1987 Klepo & Jakopcic study [1], which established that 5-substituted furfurylallylamines undergo IMDA with substituent-dependent outcomes.

Allyl-Dependent Biological Probe Scaffold

The combination of a benzamide core with a 5-methylfuran ring and an N-allyl group creates a distinct pharmacophore. The calculated LogP of 3.42 suggests moderate membrane permeability, making CAS 62223-32-9 a candidate for cell-based screening campaigns where the allyl group may also serve as a metabolic liability probe or a handle for further derivatization (e.g., thiol–ene click chemistry).

SAR Reference for Furan Benzamides

The direct N–furan bond (as opposed to an N–CH₂–furan linkage in the isomeric CAS 65093-09-6) provides a defined electronic conjugation that can be used to isolate the contribution of furan π-donation to amide bond stability and rotational barriers. This structural distinction is critical for SAR studies aiming to correlate N-substitution geometry with biological or catalytic activity.

Allyl Handle for Thiol–Ene & Radical Functionalization

The N-allyl group in CAS 62223-32-9 offers a versatile synthetic handle for thiol–ene click reactions, radical cyclizations, or transition-metal-catalyzed coupling. Unlike the N-methyl analog, which lacks this functionality, CAS 62223-32-9 enables late-stage diversification of the benzamide scaffold without requiring de novo synthesis.

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